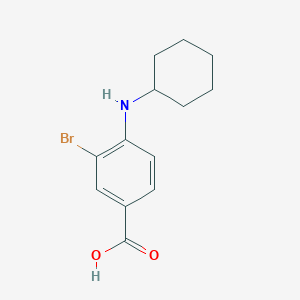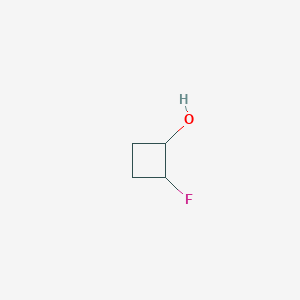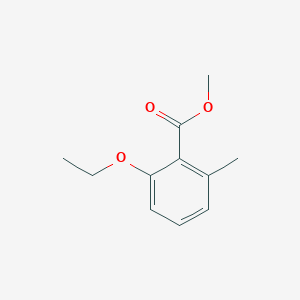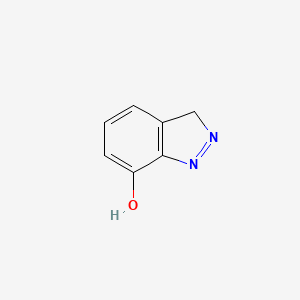
3H-Indazol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indazol-7-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused with a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indazol-7-ol can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Indazol-7-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3H-Indazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3H-Indazol-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, and microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
1H-Indazole: More thermodynamically stable and commonly studied for its biological activities.
2H-Indazole: Another tautomer with distinct chemical properties.
Indazole Derivatives: Various substituted indazoles with different functional groups and biological activities.
Uniqueness: 3H-Indazol-7-ol is unique due to its specific tautomeric form and the presence of a hydroxyl group at the 7-position, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic applications and understanding the structure-activity relationships of indazole derivatives .
Propriétés
Numéro CAS |
857775-49-6 |
|---|---|
Formule moléculaire |
C7H6N2O |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
3H-indazol-7-ol |
InChI |
InChI=1S/C7H6N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h1-3,10H,4H2 |
Clé InChI |
ZAJVPYQEOLJNIH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC=C2)O)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




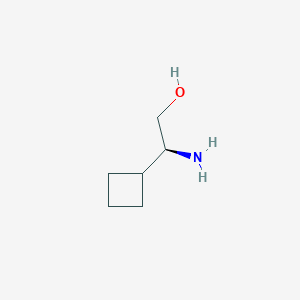

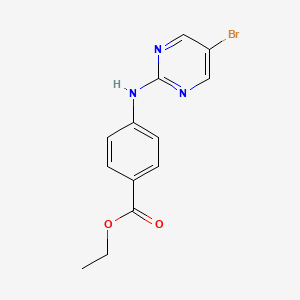



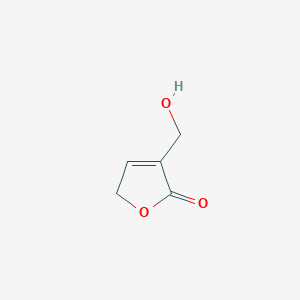
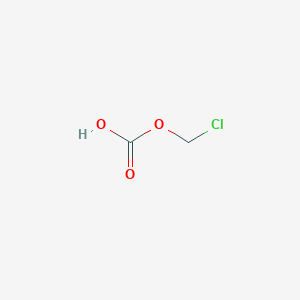
![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)
